

The Genesis and Evolution of Temocapril Hydrochloride: A Technical Overview

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Compound of Interest		
Compound Name:	Temocapril Hydrochloride	
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Introduction

Temocapril hydrochloride is a potent, long-acting angiotensin-converting enzyme (ACE) inhibitor utilized in the management of hypertension and congestive heart failure.[1][2][3] Marketed under trade names such as Acecol and Temocard, it distinguishes itself from other ACE inhibitors through its unique dual excretion pathway, involving both renal and biliary routes.[4] This characteristic makes it a valuable therapeutic option, particularly in patients with renal impairment. This technical guide provides an in-depth exploration of the discovery, development, and mechanism of action of **Temocapril hydrochloride**, presenting key data, experimental protocols, and a visual representation of its pharmacological activity.

Discovery and Chemical Synthesis

The development of **Temocapril hydrochloride** was driven by the need for ACE inhibitors with improved pharmacokinetic profiles. The synthesis of Temocapril involves a multi-step process, primarily centered around the amidation of a sulfate and the acyl chlorination of a carboxylic acid.[5] While specific proprietary details of the initial discovery and synthesis by its originators are not fully public, the general synthetic pathway can be outlined as follows. A key step involves the reaction of 2-((Z)-2-nitrovinyl)thiophene with N-tert-butoxycarbonyl-L-cysteine to form a key intermediate.[6] This is followed by a series of reactions to construct the thiazepine ring and couple it with the side chain derived from a phenylalanine derivative to yield the final Temocapril molecule. The hydrochloride salt is then formed to enhance stability and solubility.

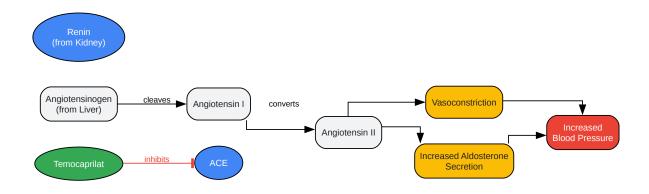


Mechanism of Action

Temocapril is a prodrug that is rapidly absorbed after oral administration and subsequently hydrolyzed by hepatic carboxylesterase 1 (hCES1) to its active diacid metabolite, temocaprilat. [2][7][8] Temocaprilat is a potent inhibitor of the angiotensin-converting enzyme (ACE), a key component of the Renin-Angiotensin-Aldosterone System (RAAS).[5][9]

ACE is responsible for the conversion of the inactive decapeptide angiotensin I to the potent vasoconstrictor octapeptide angiotensin II.[5][10] Angiotensin II exerts its effects by binding to AT1 receptors, leading to vasoconstriction, increased aldosterone secretion from the adrenal cortex, and enhanced sympathetic nervous system activity, all of which contribute to an elevation in blood pressure.[5][11] By inhibiting ACE, temocaprilat decreases the production of angiotensin II, leading to vasodilation, reduced aldosterone secretion, and consequently, a lowering of blood pressure.[5]

Renin-Angiotensin-Aldosterone System and the Action of Temocaprilat



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Caption: The Renin-Angiotensin-Aldosterone System (RAAS) and the inhibitory action of Temocaprilat on ACE.



Preclinical and Clinical Development

The efficacy and safety of **Temocapril hydrochloride** have been established through a series of preclinical and clinical studies.

Preclinical Studies

Preclinical evaluation of Temocapril was conducted in various animal models of hypertension, including spontaneously hypertensive rats (SHR) and Dahl salt-sensitive rats.[12][13] These studies demonstrated the potent antihypertensive effects of Temocapril.

Table 1: Preclinical Efficacy of Temocaprilat

Parameter	Temocaprilat	Enalaprilat	Reference
IC50 (ACE from rabbit lung)	1.2 nM	3.6 nM	[7]
Inhibitory Potency (isolated rat aorta)	3 times that of enalaprilat	-	[4]

Clinical Studies

Clinical trials have confirmed the antihypertensive efficacy of **Temocapril hydrochloride** in patients with essential hypertension.[14] Studies have also investigated its pharmacokinetic profile in various patient populations, including the elderly and those with renal impairment.[15] [16][17] A notable finding is that due to its dual excretion pathway, impaired renal function has a limited effect on the pharmacokinetics of temocapril and its active metabolite, temocaprilat.[16]

Table 2: Pharmacokinetic Parameters of Temocapril and Temocaprilat in Hypertensive Patients with Varying Renal Function (10 mg once daily for 14 days)



Creatinine Clearance (CLcr)	Temocaprilat AUCss (ng·h/mL)	Temocaprilat t½,z (h)
≥60 mL/min	2115 (565)	15.2 (1.2)
40-59 mL/min	-	-
20-39 mL/min	-	-
<20 mL/min	4989 (2338)	20.0 (7.5)
Data presented as mean (s.d.). AUCss: Area under the plasma concentration-time curve at steady state; t½,z: Terminal elimination half-life.		
Source:[16]	_	

Table 3: Pharmacokinetic Parameters of Temocaprilat in Young and Elderly Hypertensive Patients (20 mg single dose)



Parameter	Young (≤40 years)	Elderly (≥69 years)
Cmax (ng/mL)	-	-
tmax (h)	-	-
AUC (ng·h/mL)	Statistically significant difference	-
CLr (mL/min)	Statistically significant difference	-
Specific values for Cmax and tmax were not provided in the abstract, but the study noted no statistically significant difference between the groups for these parameters. AUC and CLr showed statistically significant differences.		
Source:[15]	-	

Experimental Protocols ACE Inhibition Assay (In Vitro)

The inhibitory activity of temocaprilat on ACE can be determined using a spectrophotometric assay based on the hydrolysis of a synthetic substrate, such as hippuryl-L-histidyl-L-leucine (HHL).

Principle: ACE cleaves HHL to release hippuric acid and histidyl-leucine. The amount of hippuric acid produced is quantified by measuring the change in absorbance.

Materials:

- Angiotensin-Converting Enzyme (from rabbit lung)
- Hippuryl-L-histidyl-leucine (HHL)



- Sodium borate buffer (pH 8.3) containing NaCl
- Temocaprilat (or other inhibitors)
- Reagents for stopping the reaction and color development (e.g., pyridine and benzene sulfonyl chloride)

Procedure:

- Prepare a solution of ACE in sodium borate buffer.
- Pre-incubate the ACE solution with various concentrations of temocaprilat (or a control inhibitor like captopril) for a specified time at 37°C.
- Initiate the enzymatic reaction by adding the HHL substrate solution.
- Incubate the reaction mixture for a defined period at 37°C.
- Stop the reaction by adding a suitable reagent (e.g., hydrochloric acid).
- Extract the hippuric acid formed into an organic solvent (e.g., ethyl acetate).
- Evaporate the organic solvent and redissolve the hippuric acid in a suitable buffer.
- Quantify the hippuric acid by measuring the absorbance at a specific wavelength (e.g., 228 nm).
- Calculate the percentage of ACE inhibition for each concentration of temocaprilat.
- Determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of ACE activity, by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.[18][19][20]

In Vivo Model: Dahl Salt-Sensitive Rats

The Dahl salt-sensitive rat is a widely used model to study salt-sensitive hypertension and the efficacy of antihypertensive drugs.

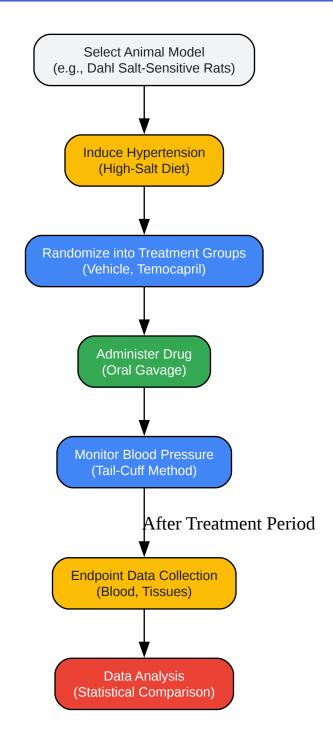
Protocol for Induction of Hypertension and Drug Treatment:



- Animals: Use male Dahl salt-sensitive rats.
- Diet: At a specific age (e.g., 7 weeks), switch the rats from a normal salt diet to a high-salt diet (e.g., 8% NaCl) to induce hypertension.[12]
- Treatment: Administer **Temocapril hydrochloride** (e.g., 0.2 mg/kg/day) or a placebo via oral gavage, starting at a designated time point (e.g., after the onset of hypertension at 13 weeks of age).[12]
- Blood Pressure Measurement: Monitor systolic blood pressure regularly using a non-invasive tail-cuff method.
- Endpoint Analysis: After a specified treatment period (e.g., 6 weeks), euthanize the animals
 and collect blood and tissues for further analysis, such as measurement of plasma renin
 activity, aldosterone levels, and histological examination of the heart and kidneys to assess
 end-organ damage.

Experimental Workflow for Preclinical Evaluation of Temocapril





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Caption: A generalized experimental workflow for the preclinical evaluation of Temocapril in a hypertensive animal model.

Conclusion



Temocapril hydrochloride is a well-established ACE inhibitor with a favorable pharmacokinetic profile, particularly its dual excretion pathway, which offers advantages in specific patient populations. Its development from initial synthesis to extensive preclinical and clinical evaluation has solidified its role in the management of hypertension and heart failure. The detailed understanding of its mechanism of action and the availability of robust experimental models continue to support its clinical use and further research into its therapeutic potential.

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